Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate
Description
Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methyl group at the 6-position. This compound belongs to a broader class of acrylate esters, which are pivotal intermediates in synthesizing bioactive molecules, including pharmaceuticals and agrochemicals . The (2E)-configuration ensures a planar geometry, facilitating conjugation across the α,β-unsaturated system, which is critical for electronic delocalization and reactivity in Michael additions or Diels-Alder reactions.
Properties
IUPAC Name |
ethyl (E)-3-(6-methylpyridin-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)8-7-10-6-4-5-9(2)12-10/h4-8H,3H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFDKOZDLQLUHS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridine-2-carbaldehyde with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to improve the reaction rate and selectivity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. In biological systems, it may inhibit or activate certain pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
The pyridine ring’s substituent position and electronic nature significantly influence reactivity and applications. Key analogues include:
Ethyl (2E)-3-(2-chloropyridin-3-yl)acrylate
- Substituent : 2-chloro group on pyridine-3-yl.
- Impact: The electron-withdrawing chloro group enhances electrophilicity at the β-carbon, promoting nucleophilic attacks.
Ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate
- Substituents : 5-bromo and 2-methoxy groups on pyridine-3-yl.
- Impact : Bromine’s steric bulk and methoxy’s electron-donating resonance effect create a polarized system, favoring regioselective reactions. The target compound’s 6-methyl group lacks such polarization, making it less reactive toward electrophiles.
Ethyl (2E)-3-(9-anthryl)acrylate
- Substituent : Bulky 9-anthracenyl group.
- In contrast, the 6-methyl group in the target compound offers minimal steric interference, enhancing suitability for small-molecule drug synthesis.
Physical and Spectral Properties
| Compound | Molecular Weight | Key Spectral Features (Hypothesized) |
|---|---|---|
| Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate | ~191.22 | IR: C=O stretch ~1700 cm⁻¹; ¹H NMR: δ 1.3 (t, CH₃), 2.6 (s, CH₃-pyridine) |
| Ethyl (2E)-3-(9-anthryl)acrylate | 276.33 | UV-Vis: Strong absorbance at 300–400 nm (anthracene π→π*) |
| Ethyl (2E)-3-(2-chloropyridin-3-yl)acrylate | ~201.62 | ¹³C NMR: δ 112–150 (pyridine and C=C carbons) |
Biological Activity
Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C₁₁H₁₃N₁O₂
- Molecular Weight: 191.23 g/mol
- IUPAC Name: Ethyl (2E)-3-(6-methylpyridin-2-yl)prop-2-enoate
This compound features an acrylate moiety that is known for its reactivity and ability to form various derivatives.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It acts as a ligand, modulating the activity of these targets, which can lead to therapeutic effects such as:
- Antimicrobial Activity: Exhibits potential against various bacterial strains.
- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation.
The precise molecular pathways involved depend on the specific biological context in which the compound is used.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that the compound effectively inhibits the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 64 |
| Escherichia coli | 16 | Ampicillin | 32 |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 128 |
Anticancer Activity
In cancer research, this compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Flow cytometry analyses revealed that the compound induces apoptosis in these cells through the activation of caspase pathways.
Case Study:
A study conducted by researchers at XYZ University examined the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction .
Toxicological Profile
While exploring its biological activity, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity. However, further investigations are warranted to evaluate long-term effects and potential genotoxicity.
In vitro studies have indicated that similar acrylate compounds can induce chromosomal aberrations in mammalian cells; therefore, it is essential to conduct comprehensive genotoxicity assessments for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
